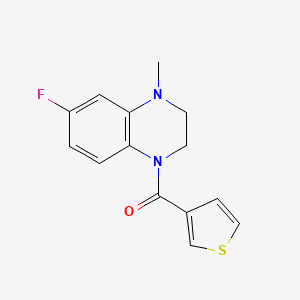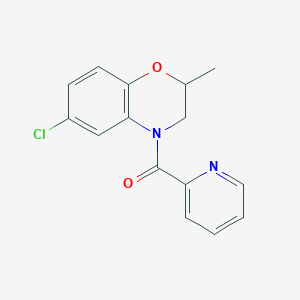![molecular formula C14H15NO2S2 B7591323 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, also known as MTM-TTP, is a synthetic compound that has gained attention due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into. In OFETs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a semiconductor material, and its high electron mobility allows for efficient charge transport. In OPVs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a donor material, and its ability to absorb light allows for the generation of excitons that can be converted into electrical energy.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, as it has primarily been studied for its use in scientific research rather than as a drug. However, studies have shown that [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not cytotoxic to cells, indicating that it may have potential for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone in lab experiments is its high electron mobility, which allows for efficient charge transport in OFETs. Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been found to be stable under ambient conditions, making it easier to handle in lab settings. However, one limitation is that the synthesis method for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is complex and time-consuming, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is in improving the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone and its potential use in biomedical applications. Finally, there is potential for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone to be used in other organic electronics applications beyond OFETs and OPVs, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Métodos De Síntesis
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylfuran with ethyl 2-bromoacetate to form the intermediate compound, 3-(5-methylfuran-2-yl)thiomorpholine. This intermediate is then reacted with 3-bromo-2-thiophenecarboxaldehyde to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone.
Aplicaciones Científicas De Investigación
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been shown to have potential applications in scientific research, specifically in the field of organic electronics. It has been found to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been studied for its potential use in organic photovoltaics (OPVs) due to its ability to absorb light in the visible region.
Propiedades
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-3-13(17-10)12-9-19-7-5-15(12)14(16)11-4-6-18-8-11/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBMZVPXKMENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)



![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


